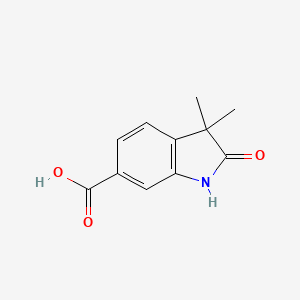

3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid

Descripción general

Descripción

3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(6,7-dimethyl-2-oxo-2,3-dihydro-1h-indol-3-ylidene)acetonitrile with diazomethane in toluene, followed by refluxing and purification .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Key Reaction Types

The compound participates in reactions characteristic of its functional groups:

Carboxylic Acid Reactions

-

Esterification : The carboxylic acid group can react with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HCl, H₂SO₄) to form esters.

-

Amidation : Reaction with amines (e.g., NH₃, primary/secondary amines) under coupling conditions (e.g., EDC/NHS) can yield amides.

-

Decarboxylation : Under thermal or acidic conditions (e.g., heating with CuO), the carboxylic acid may lose CO₂, forming a methyl group at position 6.

Indole Ring Reactions

-

Electrophilic Substitution : The indole ring undergoes electrophilic substitution at positions 4, 5, or 7 due to the electron-rich nature of the heterocycle. Steric hindrance from the 3,3-dimethyl groups may influence regioselectivity.

-

Redox Reactions : The oxo group (2-oxo) may participate in keto-enol tautomerism, enabling reactions such as Michael additions or conjugate reductions.

Oxidative Reactions

-

Oxidation of Sulfur Groups : While this compound lacks sulfur, analogous sulfonic acid derivatives (e.g., 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid) undergo oxidation to form sulfates or sulfamates, indicating potential for similar transformations in carboxylic acid derivatives under oxidative conditions.

Reaction Conditions and Mechanisms

Challenges and Considerations

-

Steric Effects : The 3,3-dimethyl groups may hinder nucleophilic attack at adjacent positions or restrict access to the carboxylic acid group.

-

Thermal Stability : Decarboxylation requires precise control to avoid unintended side reactions.

-

Mechanistic Complexity : The interplay between the indole ring’s reactivity and the carboxylic acid group necessitates careful optimization of reaction conditions.

Aplicaciones Científicas De Investigación

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex molecules. Its indole structure is a key feature in many biologically active compounds. The following table summarizes notable synthetic applications:

| Application | Description |

|---|---|

| Drug Development | Used as a precursor for synthesizing novel therapeutic agents with potential antimicrobial and anticancer properties. |

| Organic Synthesis | Acts as an intermediate in creating complex organic molecules, particularly those containing the indole scaffold. |

| Dyes and Pigments | Utilized in the production of various industrial chemicals, including dyes and pigments due to its vibrant color properties. |

Biological Research Applications

Research indicates that 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid exhibits notable biological activities. Its structural similarity to known bioactive compounds suggests potential for further exploration in various biological contexts.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Activity : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing, with some derivatives showing promising results.

- Binding Affinity Studies : Interaction studies are being conducted to understand its binding affinity with various biological targets, crucial for pharmacodynamics and pharmacokinetics analysis.

Case Studies

Several research studies have explored the applications of this compound:

- Synthesis of Antioxidant Derivatives : A study focused on designing novel indole derivatives demonstrated that modifications to the compound could yield potent antioxidants with significant activity against reactive oxygen species (ROS) .

- Molecular Docking Studies : Research involving molecular docking has been conducted to predict how this compound interacts with specific proteins involved in disease pathways, providing insights into its therapeutic potential .

- Development of Anticancer Agents : A recent investigation synthesized derivatives of this compound to evaluate their efficacy against breast cancer cell lines, highlighting its role in drug development .

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,3-dimethyl substitution enhances its stability and reactivity compared to other indole derivatives .

Actividad Biológica

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid (also known as 3,3-dimethylindole-6-carboxylic acid) is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Information

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 127267-57-6 |

| IUPAC Name | This compound |

The compound features a unique structure characterized by a dimethyl substitution on the indole ring and a carboxylic acid group, which contributes to its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study investigating the effects of this compound on human cancer cell lines reported:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| HCT116 | 12.8 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative study assessing the antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Bacillus subtilis | 8 |

These results indicate that the compound possesses significant antibacterial activity, making it a potential candidate for treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through caspase activation.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly in cancer cells.

- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and metabolic processes.

Recent Studies

Several studies have explored the potential applications of this compound in drug development:

- Anticancer Drug Development : Researchers are investigating its efficacy as a lead compound for novel anticancer therapies.

- Antimicrobial Agents : Given its broad-spectrum activity against various pathogens, there is ongoing research into formulating it as an antimicrobial agent.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future exploration include:

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Structure–activity relationship (SAR) studies to optimize its biological activity.

Propiedades

IUPAC Name |

3,3-dimethyl-2-oxo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2)7-4-3-6(9(13)14)5-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPWLTXDPCHBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127267-57-6 | |

| Record name | 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.